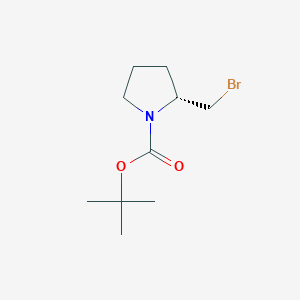

(R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate

Description

The exact mass of the compound (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2R)-2-(bromomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMADJAEHVCZKN-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676899 | |

| Record name | tert-Butyl (2R)-2-(bromomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039826-29-3 | |

| Record name | tert-Butyl (2R)-2-(bromomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2R)-2-(bromomethyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its pyrrolidine core is a common scaffold in a multitude of biologically active compounds, and the presence of a reactive bromomethyl group, coupled with the acid-labile tert-butyloxycarbonyl (Boc) protecting group, makes it a versatile intermediate for the synthesis of complex molecular architectures. A thorough understanding of its physical properties is paramount for its effective use in synthetic protocols, ensuring reproducibility, optimizing reaction conditions, and guaranteeing the purity of subsequent products. This guide provides a comprehensive overview of the known physical characteristics of (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate and details robust experimental protocols for their determination.

Physicochemical Properties

A summary of the key physical and chemical properties of (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate is presented below. It is important to note that while some properties are readily available from chemical supplier databases, others, such as the melting point, require experimental determination for a specific batch due to potential variations in purity and physical state.

| Property | Value | Source(s) |

| Chemical Structure |  | [1] |

| Molecular Formula | C₁₀H₁₈BrNO₂ | [2] |

| Molecular Weight | 264.16 g/mol | [2] |

| CAS Number | 1039826-29-3 | [2][3] |

| Appearance | Yellow oil, powder or liquid | [2][4] |

| Boiling Point | 300.053 °C at 760 mmHg | [2] |

| Density | 1.313 g/cm³ | [2] |

| Melting Point | Not experimentally determined in readily available literature. Requires experimental verification. | |

| Solubility | Soluble in common organic solvents such as ethyl acetate and hexanes.[4] Detailed solubility profile requires experimental determination. |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate. The following data has been reported for a compound consistent with this structure, isolated as a yellow oil.[4]

-

¹H Nuclear Magnetic Resonance (¹H-NMR) : (500 MHz, CDCl₃): δ 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H).[4]

-

¹³C Nuclear Magnetic Resonance (¹³C-NMR) : (126 MHz, CDCl₃): δ 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6.[4]

-

Infrared (IR) Spectroscopy : (film): νₘₐₓ 3428, 2971, 2872, 1780, 1692, 1672, 1478, 1457, 1397, 1366, 1251, 1169, 1109, 1059, 920, 862, 772 cm⁻¹.[4]

Experimental Determination of Physical Properties

The following sections provide detailed, field-proven methodologies for the determination of critical physical properties of (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate. These protocols are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.

Melting Point Determination

The melting point is a fundamental physical property that provides a primary indication of a compound's purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure crystalline solid, while a broad melting range at a depressed temperature suggests the presence of impurities.

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the sample of (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate is a crystalline solid. If it is an oil, purification techniques such as chromatography followed by crystallization may be necessary to obtain a solid for melting point analysis.

-

Place a small amount of the solid on a clean, dry watch glass and crush it into a fine powder using a spatula. This ensures uniform heat distribution.

-

-

Capillary Loading:

-

Take a capillary tube sealed at one end.

-

Press the open end of the capillary tube into the powdered sample. A small amount of the solid will enter the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly into the bottom. The packed sample height should be approximately 1-2 mm.

-

-

Measurement:

-

Place the loaded capillary tube into the sample holder of a calibrated melting point apparatus.

-

If the approximate melting point is unknown, a rapid preliminary heating can be performed to estimate the range.

-

For an accurate measurement, begin heating at a rate that allows the temperature to rise slowly, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears. This is the initial temperature of the melting range.

-

Continue to heat slowly and record the temperature at which the last crystal of the solid melts. This is the final temperature of the melting range.

-

-

Data Reporting and Interpretation:

-

The melting point should be reported as a range, from the initial to the final temperature.

-

For a pure compound, this range should be narrow. A broad range is indicative of impurities.

-

Solubility Determination

Understanding the solubility of (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate in various solvents is critical for its use in synthesis, purification, and formulation. A systematic approach to determining solubility provides valuable data for process development.

Caption: Workflow for Qualitative Solubility Testing.

Step-by-Step Protocol for Qualitative Solubility:

-

Preparation:

-

Label a series of small test tubes, one for each solvent to be tested (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexanes, acetone, dimethylformamide, dimethyl sulfoxide).

-

Add approximately 10-20 mg of (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate to each test tube.

-

-

Solvent Addition and Observation:

-

To the first test tube, add the chosen solvent dropwise, agitating the mixture after each addition.

-

Continue adding the solvent up to a total volume of 1 mL.

-

Observe whether the compound dissolves completely.

-

Record the observations as "soluble," "sparingly soluble," or "insoluble."

-

-

Systematic Testing:

-

Repeat the process for each of the selected solvents.

-

This systematic approach provides a qualitative but highly practical understanding of the compound's solubility profile. For quantitative solubility, a more rigorous protocol involving the preparation of saturated solutions and subsequent concentration determination (e.g., by HPLC or gravimetric analysis) would be required.

-

Conclusion

This technical guide has synthesized the available physical property data for (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate and provided detailed, actionable protocols for the experimental determination of its melting point and solubility. For researchers and professionals in drug development, a precise understanding of these properties is not merely academic; it is a prerequisite for the successful and reproducible application of this versatile chiral building block in complex synthetic endeavors. The methodologies outlined herein are designed to uphold scientific integrity and provide a framework for generating the reliable data necessary to advance pharmaceutical research and development.

References

-

Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 2-(bromomethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 3-(bromomethyl)-3-methylpyrrolidine-1-carboxylate. Retrieved from [Link]

-

SpectraBase. (n.d.). tert-Butyl bromide - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

- 1. tert-Butyl 2-(bromomethyl)pyrrolidine-1-carboxylate | C10H18BrNO2 | CID 14821711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate | 1039826-29-3 [chemicalbook.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

The Strategic Utility of (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate in Modern Drug Discovery: A Technical Guide

For Immediate Release

CAS Number: 1039826-29-3

In the landscape of pharmaceutical research and development, the strategic deployment of chiral building blocks is paramount to the successful synthesis of complex molecular architectures with precise stereochemistry. Among these critical synthons, (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate has emerged as a cornerstone intermediate, prized for its utility in the construction of a diverse array of bioactive molecules. This technical guide offers an in-depth exploration of this compound, from its synthesis and characterization to its application in the development of novel therapeutics, tailored for researchers, scientists, and drug development professionals.

Compound Profile and Physicochemical Properties

(R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a reactive bromomethyl substituent at the C2 position. The Boc group enhances the compound's stability and solubility in organic solvents, while the primary bromide serves as a versatile handle for nucleophilic substitution reactions.

| Property | Value |

| CAS Number | 1039826-29-3 |

| Molecular Formula | C₁₀H₁₈BrNO₂ |

| Molecular Weight | 264.16 g/mol |

| Appearance | Liquid |

| Boiling Point | 300°C at 760 mmHg |

| Flash Point | 135.268°C |

| Storage Temperature | 4°C |

Synthesis and Purification: A Protocol Rooted in Chirality

The synthesis of (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate is most commonly achieved from its corresponding chiral alcohol precursor, (R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, also known as (R)-Boc-prolinol. The transformation of the primary alcohol to the bromide is a critical step that must be conducted under conditions that preserve the stereochemical integrity of the chiral center.

Synthetic Workflow

Caption: Synthetic workflow for (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate.

Detailed Experimental Protocol

Materials:

-

(R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for flash chromatography

-

Eluent (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate in anhydrous dichloromethane.

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Add triphenylphosphine in one portion, followed by the portion-wise addition of carbon tetrabromide. The reaction mixture is typically stirred at 0°C for a short period and then allowed to warm to room temperature and stirred for several hours.

-

Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel.[1] A typical eluent system is a gradient of ethyl acetate in hexanes.[1] The fractions containing the desired product are collected and the solvent is removed in vacuo to yield the pure (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate as a liquid.

The causality behind these experimental choices lies in the well-established Appel reaction conditions, which are known to convert alcohols to the corresponding bromides with inversion of stereochemistry, although in the case of a primary alcohol, the stereocenter is not affected. The use of an inert atmosphere and anhydrous conditions is crucial to prevent side reactions and ensure high yields.

Analytical Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the pyrrolidine ring protons (a series of multiplets in the range of 1.7-3.6 ppm), and the bromomethyl protons (two doublets of doublets or a multiplet around 3.4-3.7 ppm).[1]

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the Boc group (around 154 ppm), the quaternary carbon of the tert-butyl group (around 79-80 ppm), the carbons of the pyrrolidine ring, and the bromomethyl carbon.[1]

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the carbamate (around 1690-1700 cm⁻¹) and C-H stretching of the alkyl groups.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule.

Applications in Drug Discovery: A Versatile Chiral Building Block

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate serves as a key building block for introducing this valuable motif with a specific stereochemistry.[3] Its utility spans various therapeutic areas, including antiviral and oncology research.

Role in the Synthesis of Hepatitis C Virus (HCV) Inhibitors

The pyrrolidine moiety is a common feature in a number of potent inhibitors of the hepatitis C virus NS5B polymerase.[4][5] The (R)-2-substituted pyrrolidine core can be crucial for establishing key interactions within the enzyme's active site. The bromomethyl group of the title compound allows for its facile coupling with various nucleophiles to construct more complex molecules. For instance, it can be used in the synthesis of precursors for drugs like Elbasvir, where a substituted pyrrolidine is a key structural element.[6]

Application in the Development of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The pyrrolidine ring can serve as a scaffold to orient functional groups in a way that allows for potent and selective inhibition of specific kinases. While a direct synthesis of a marketed kinase inhibitor from the title compound is not prominently documented, its structural motifs are present in several kinase inhibitors, suggesting its potential as a valuable starting material in the discovery and development of new agents in this class.

Safety and Handling

(R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate is a chemical that should be handled with care in a laboratory setting. Based on data for similar compounds, it is expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[7]

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[8][9] Avoid contact with skin, eyes, and clothing.[8][10] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[8][9]

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[8]

Always consult the most up-to-date Safety Data Sheet (SDS) for the specific compound before use.

Conclusion

(R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate is a high-value chiral building block with significant applications in pharmaceutical synthesis. Its well-defined stereochemistry and reactive bromomethyl group make it an ideal starting material for the construction of complex, biologically active molecules. This guide provides a foundational understanding of its synthesis, characterization, and utility, empowering researchers to leverage this versatile intermediate in their drug discovery endeavors.

References

-

Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. [Link]

-

MySkinRecipes. Tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate. [Link]

-

The Royal Society of Chemistry. Supporting information for Chem. Commun., 2013, 49, 11188-11190. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Chiral Building Blocks in Modern Pharmaceutical Synthesis. [Link]

-

MDPI. 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. [Link]

-

PubMed. Identification of small molecule inhibitors of the hepatitis C virus RNA-dependent RNA polymerase from a pyrrolidine combinatorial mixture. [Link]

-

PMC. Hepatitis C Virus Translation Inhibitors Targeting the Internal Ribosomal Entry Site. [Link]

-

PubMed. Inhibitors of hepatitis C virus polymerase: synthesis and biological characterization of unsymmetrical dialkyl-hydroxynaphthalenoyl-benzothiadiazines. [Link]

-

ScienceDirect. Chiral Drug Separation. [Link]

-

PubChem. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. [Link]

-

PMC. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. [Link]

-

ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

-

SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

PubMed. Structure-based Design, Synthesis, and Biological Evaluation of 1,1-dioxoisothiazole and benzo[b]thiophene-1,1-dioxide Derivatives as Novel Inhibitors of Hepatitis C Virus NS5B Polymerase. [Link]

-

MDPI. Discovery of Terpenes as Novel HCV NS5B Polymerase Inhibitors via Molecular Docking. [Link]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. lifechemicals.com [lifechemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. Identification of small molecule inhibitors of the hepatitis C virus RNA-dependent RNA polymerase from a pyrrolidine combinatorial mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitors of hepatitis C virus polymerase: synthesis and biological characterization of unsymmetrical dialkyl-hydroxynaphthalenoyl-benzothiadiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 550865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. enamine.enamine.net [enamine.enamine.net]

An In-Depth Technical Guide to (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate: Structure, Stereochemistry, and Synthesis

Abstract

(R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate is a chiral synthetic building block of significant interest to researchers, scientists, and drug development professionals. Its rigid pyrrolidine core, coupled with the reactive bromomethyl moiety and the stereochemically defined center, makes it a valuable intermediate in the synthesis of a diverse range of complex molecules, including pharmaceutical agents and other biologically active compounds. This technical guide provides a comprehensive overview of the structure, stereochemistry, and synthesis of this important compound, offering field-proven insights and detailed experimental protocols to support its effective utilization in research and development.

Introduction: The Significance of Chiral Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1] The conformational rigidity of the five-membered ring and the potential for stereochemical diversity at its substituents allow for precise three-dimensional arrangements of functional groups, which is critical for specific interactions with biological targets. The introduction of a defined stereocenter, as in the (R)-configuration of the title compound, is often paramount for achieving the desired pharmacological activity and minimizing off-target effects.

(R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate serves as a key precursor for introducing the (R)-2-methylpyrrolidine moiety into larger molecules. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the pyrrolidine nitrogen under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, allowing for further functionalization. The bromomethyl group is a versatile handle for nucleophilic substitution reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Molecular Structure and Stereochemistry

The structure of (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate is characterized by a five-membered pyrrolidine ring with a bromomethyl substituent at the 2-position and a tert-butyloxycarbonyl (Boc) group attached to the nitrogen atom.

Chemical Structure:

Figure 1: Chemical structure of (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate.

The key stereochemical feature of this molecule is the chiral center at the C2 position of the pyrrolidine ring, which has the (R)-configuration. This specific stereochemistry is crucial for its application in asymmetric synthesis, where the goal is to produce a single enantiomer of the target molecule. The spatial arrangement of the bromomethyl group is fixed in the (R)-configuration, which directs the approach of incoming nucleophiles and influences the stereochemical outcome of subsequent reactions.

Synthesis and Experimental Protocols

The synthesis of (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate is typically achieved through a two-step sequence starting from the commercially available and relatively inexpensive (R)-prolinol. This approach ensures the retention of the desired stereochemistry throughout the synthesis.

Synthetic Workflow:

Figure 2: General synthetic workflow for (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate.

Step 1: Boc Protection of (R)-Prolinol

The first step involves the protection of the secondary amine of (R)-prolinol with a tert-butyloxycarbonyl (Boc) group. This is a standard and high-yielding reaction in organic synthesis.

Protocol:

-

Dissolution: Dissolve (R)-prolinol (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Add a base, such as triethylamine (1.1 eq.) or diisopropylethylamine (DIPEA) (1.1 eq.), to the solution at 0 °C (ice bath).

-

Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq.) in the same solvent to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, (R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, is often of sufficient purity for the next step, or it can be further purified by flash column chromatography on silica gel.

Causality behind Experimental Choices:

-

Aprotic Solvent: DCM and THF are excellent choices as they are unreactive towards the reagents and dissolve the starting material and product well.

-

Base: The base is required to neutralize the acidic proton of the secondary amine, facilitating its nucleophilic attack on the Boc anhydride.

-

Low Temperature Addition: Adding the Boc anhydride at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

Step 2: Bromination of the Hydroxymethyl Intermediate

The second and final step is the conversion of the primary alcohol of the Boc-protected prolinol to a bromide. This can be achieved using various brominating agents. A common and effective method involves the use of phosphorus tribromide (PBr₃). This reaction typically proceeds with inversion of stereochemistry at the carbon bearing the hydroxyl group; however, in this case, the stereocenter is adjacent to the reaction site, and the reaction proceeds without epimerization.

Protocol (using PBr₃):

-

Dissolution: Dissolve (R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq.) in a dry, aprotic solvent such as dichloromethane (DCM) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

PBr₃ Addition: Slowly add phosphorus tribromide (PBr₃) (0.4 eq.) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours. Monitor the reaction by TLC.

-

Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

-

Extraction: Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate.

Causality behind Experimental Choices:

-

Anhydrous Conditions: PBr₃ is sensitive to moisture, so anhydrous conditions are crucial to prevent its decomposition and ensure an efficient reaction.

-

Stoichiometry of PBr₃: One equivalent of PBr₃ can theoretically react with three equivalents of the alcohol. Using a slight excess of the alcohol or a substoichiometric amount of PBr₃ can help to minimize the formation of byproducts.

-

Aqueous Work-up with Bicarbonate: The aqueous bicarbonate solution neutralizes any remaining PBr₃ and the acidic byproducts of the reaction.

Physicochemical and Spectroscopic Data

Accurate characterization of (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate is essential for its use in synthesis. The following table summarizes its key physicochemical properties and expected spectroscopic data.

| Property | Value |

| CAS Number | 1039826-29-3 |

| Molecular Formula | C₁₀H₁₈BrNO₂ |

| Molecular Weight | 264.16 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~300 °C at 760 mmHg |

| Density | ~1.31 g/cm³ |

Spectroscopic Data (Predicted and based on similar structures):

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.90-4.10 (m, 1H, NCH), 3.40-3.60 (m, 2H, NCH₂), 3.30-3.40 (m, 2H, CH₂Br), 1.80-2.10 (m, 4H, pyrrolidine CH₂), 1.47 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 154.5 (C=O), 80.0 (C(CH₃)₃), 58.0 (NCH), 46.5 (NCH₂), 36.0 (CH₂Br), 28.5 (C(CH₃)₃), 28.0 (pyrrolidine CH₂), 23.0 (pyrrolidine CH₂) |

| IR (neat) | ν (cm⁻¹): 2975, 2870 (C-H stretch), 1695 (C=O stretch, Boc), 1400, 1365 (C-H bend), 1160 (C-O stretch), 650 (C-Br stretch) |

| Mass Spectrometry (ESI+) | m/z: 264.05 [M+H]⁺, 286.03 [M+Na]⁺ |

Applications in Drug Discovery and Development

The unique structural features of (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate make it a valuable building block in the synthesis of a variety of biologically active molecules. The pyrrolidine scaffold is a common motif in many FDA-approved drugs. The ability to introduce a stereochemically defined 2-methylpyrrolidine unit allows for the exploration of structure-activity relationships and the optimization of lead compounds.

Conclusion

(R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate is a versatile and valuable chiral building block for organic synthesis, particularly in the field of drug discovery. Its well-defined stereochemistry and the presence of orthogonal protecting and reactive functional groups provide a powerful tool for the construction of complex molecular architectures. The synthetic protocols outlined in this guide, based on established and reliable chemical transformations, offer a clear pathway for the efficient preparation of this important intermediate. A thorough understanding of its structure, stereochemistry, and reactivity is paramount for its successful application in the development of novel therapeutics and other advanced materials.

References

- Organic Syntheses, Coll. Vol. 10, p.294 (2004); Vol. 79, p.251 (2002). [Link: http://www.orgsyn.org/demo.aspx?prep=v79p0251]

- Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004.

- Larock, R. C. Comprehensive Organic Transformations, 2nd ed.; Wiley-VCH: New York, 1999.

- Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.

- PubChem Compound Summary for CID 14821711, tert-Butyl 2-(bromomethyl)pyrrolidine-1-carboxylate. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/14821711]

- Vitaku, E.; Smith, D. T.; Njardarson, J. T. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. J. Med. Chem.2014, 57 (24), 10257–10274. [Link: https://pubs.acs.org/doi/10.1021/jm501100b]

- ChemicalBook. (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate. [Link: https://www.chemicalbook.com/ProductChemicalPropertiesCB52470820_EN.htm]

Sources

A-Z of (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate synthesis from (R)-prolinol

(R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate is a valuable chiral building block in medicinal chemistry and drug development. Its pyrrolidine core is a common motif in many biologically active compounds. This guide provides an in-depth look at its synthesis from the readily available starting material, (R)-prolinol.

The synthesis is a reliable two-step process:

-

Protection: The amine group of (R)-prolinol is protected with a tert-butoxycarbonyl (Boc) group.

-

Bromination: The hydroxyl group of the resulting N-Boc-(R)-prolinol is converted to a bromide.

This whitepaper will detail the experimental procedures, explain the underlying chemical principles, and provide essential data for researchers.

Overall Synthesis Scheme

The synthesis begins with the protection of the secondary amine in (R)-prolinol using di-tert-butyl dicarbonate (Boc₂O). This step is crucial to prevent side reactions in the subsequent bromination step. The resulting N-Boc-(R)-prolinol is then converted to the target bromide. A common and effective method for this transformation is a one-pot, two-step procedure involving mesylation followed by nucleophilic substitution with bromide.

Caption: Overall workflow for the synthesis of the target compound.

Step 1: Synthesis of (R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (N-Boc-(R)-prolinol)

The first step involves the protection of the secondary amine of (R)-prolinol with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis and organic chemistry to increase the stability and solubility of the molecule for subsequent reactions.[1]

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |

| (R)-Prolinol | C₅H₁₁NO | 101.15 | 10.0 g | 98.86 mmol |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 22.6 g | 103.8 mmol |

| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 11.5 g | 108.7 mmol |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |

| Water | H₂O | 18.02 | 100 mL | - |

Experimental Protocol

-

Dissolve (R)-prolinol in a mixture of dichloromethane (100 mL) and water (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Add sodium carbonate to the mixture and stir until it dissolves.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Separate the organic layer and wash it with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(R)-prolinol as a white solid or a colorless oil.[1]

Mechanism and Rationale

The reaction proceeds via nucleophilic attack of the amine nitrogen of (R)-prolinol on one of the carbonyl carbons of Boc₂O. The sodium carbonate acts as a base to neutralize the resulting carboxylic acid and drive the reaction to completion. Dichloromethane is a suitable organic solvent, and the biphasic system allows for easy separation during workup.

Step 2: Synthesis of (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate

This step converts the primary alcohol of N-Boc-(R)-prolinol into the target alkyl bromide. This is achieved in a one-pot procedure by first activating the alcohol as a mesylate, which is a good leaving group, and then displacing it with a bromide ion via an Sₙ2 reaction.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |

| N-Boc-(R)-prolinol | C₁₀H₁₉NO₃ | 201.26 | 10.0 g | 49.7 mmol |

| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | 114.55 | 4.2 mL | 54.7 mmol |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 8.3 mL | 59.6 mmol |

| Lithium Bromide (LiBr) | LiBr | 86.85 | 8.6 g | 99.4 mmol |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 150 mL | - |

Experimental Protocol

-

Dissolve N-Boc-(R)-prolinol in anhydrous tetrahydrofuran (150 mL) in a flame-dried round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Add lithium bromide to the mixture and allow it to warm to room temperature.

-

Stir the reaction overnight at room temperature.

-

Quench the reaction by adding water (50 mL).

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the final product.

Mechanism and Rationale

The reaction proceeds in two stages within the same pot:

-

Mesylation: The hydroxyl group of N-Boc-(R)-prolinol attacks the electrophilic sulfur atom of methanesulfonyl chloride. Triethylamine acts as a base to neutralize the hydrochloric acid byproduct, forming a mesylate intermediate. The mesylate is an excellent leaving group due to the resonance stabilization of the resulting anion.[2][3]

-

Sₙ2 Displacement: The bromide ion from lithium bromide then acts as a nucleophile, attacking the carbon bearing the mesylate group in a backside attack. This displaces the mesylate group and forms the desired alkyl bromide.[4] The Sₙ2 mechanism ensures that the stereochemistry at the chiral center of the pyrrolidine ring is retained, as the reaction occurs at the adjacent, non-chiral methylene group.

Caption: Sₙ2 displacement of the mesylate by bromide.

Characterization Data

The final product, (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate, can be characterized by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₀H₁₈BrNO₂[5] |

| Molecular Weight | 264.16 g/mol [5] |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.10-4.00 (m, 1H), 3.55-3.35 (m, 4H), 2.10-1.85 (m, 4H), 1.47 (s, 9H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 154.5, 80.0, 60.5, 46.5, 35.0, 28.5, 27.0, 23.0 |

Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and concentration.

Safety and Handling

-

(R)-Prolinol: Corrosive. Causes severe skin burns and eye damage.

-

Di-tert-butyl dicarbonate: Flammable solid. Causes skin and eye irritation.

-

Methanesulfonyl Chloride: Corrosive. Causes severe skin burns and eye damage. Lachrymator. Reacts violently with water.

-

Triethylamine: Highly flammable liquid and vapor. Corrosive. Toxic if swallowed, in contact with skin, or if inhaled.

-

Lithium Bromide: Skin and eye irritant.

-

Dichloromethane and Tetrahydrofuran: Volatile and flammable solvents. Handle in a well-ventilated fume hood.

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these chemicals. All reactions should be performed in a well-ventilated fume hood.

References

- Vertex AI Search. (2025). N-Boc-L-Prolinol: A Comprehensive Overview.

-

Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]

-

Organic Syntheses. (n.d.). L-Proline. Retrieved from [Link]

-

MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4987. [Link]

-

PubChem. (n.d.). tert-Butyl 2-(bromomethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). In-Situ Bromination Enables Formal Cross-Electrophile Coupling of Alcohols with Aryl and Alkenyl Halides. ACS Catalysis, 8(12), 11235-11240. [Link]

-

National Center for Biotechnology Information. (2017). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 68(3), 185-196. [Link]

-

ResearchGate. (2017). Large-Scale Practical Process of Boc-Protected 4-Fluoro-L- Proline. Retrieved from [Link]

-

National Center for Biotechnology Information. (2008). Synthesis of Boc-protected bicycloproline. Organic Letters, 10(21), 4867-4870. [Link]

-

National Center for Biotechnology Information. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5693. [Link]

- Google Patents. (2016). US20160145208A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.

- Google Patents. (2015). CN104326960A - Method for preparing Boc-L-proline.

-

Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.1.7: Reactions of Alcohols. Retrieved from [Link]

-

PubChem. (n.d.). (S)-(-)-N-Boc-prolinol. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of alcohol 25, bromide 27, and sulfonyl chloride 29. Retrieved from [Link]

-

PubChem. (n.d.). N-Boc-trans-4-hydroxy-L-prolinol. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). N-Boc-pyrrolidine. Retrieved from [Link]

Sources

The Chiral Synthon: A Technical Guide to (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral Building Block

(R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate is a versatile chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid pyrrolidine core, coupled with the defined stereochemistry at the C2 position and the reactive bromomethyl handle, makes it an invaluable synthon for the construction of complex, stereochemically defined molecules. The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen ensures stability during various synthetic transformations while allowing for facile deprotection under acidic conditions, a crucial feature in multi-step syntheses.

The importance of this compound lies in its ability to introduce a specific stereocenter into a target molecule, a critical aspect of modern drug design where the pharmacological activity and safety of a drug are often dictated by its stereochemistry. The pyrrolidine scaffold itself is a common motif in a wide array of biologically active natural products and synthetic drugs.[1][2] This guide provides an in-depth overview of the commercial availability, synthesis, reactivity, and applications of (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate, with a focus on its role in the synthesis of antiviral agents.

Commercial Availability

(R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate, identified by CAS Number 1039826-29-3 , is readily available from a variety of commercial suppliers specializing in fine chemicals and building blocks for research and development.[3] The typical purity offered is ≥95%. It is generally supplied in quantities ranging from milligrams to several grams.

| Supplier | Purity | Available Quantities | Storage Conditions |

| BLDpharm | 95% | 100mg, 250mg, 1g | Inert atmosphere, Store in freezer, under -20°C |

| Lead Sciences | 95% | 100mg, 250mg | Inert atmosphere, Store in freezer, under -20°C[3] |

| ChemicalBook | Varies | Varies | Varies |

This table is a representative sample and not exhaustive. Researchers should consult specific vendor websites for the most up-to-date information on availability and pricing.

Synthesis and Mechanistic Considerations

The synthesis of (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate is a well-established process that leverages the readily available chiral pool starting material, (R)-proline. The synthetic strategy involves two key transformations: the reduction of the carboxylic acid functionality and the subsequent conversion of the resulting primary alcohol to a bromide.

Synthetic Workflow

Caption: General synthetic workflow for (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of (R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate ((R)-Boc-prolinol)

This step involves the protection of the amine of (R)-proline with a Boc group, followed by the reduction of the carboxylic acid.

-

Boc Protection: (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride is dissolved in a mixture of acetonitrile and water. Triethylamine is added, followed by di-tert-butyl dicarbonate dissolved in acetonitrile. The reaction is stirred at room temperature. After workup, the Boc-protected proline is obtained.[4]

-

Reduction: The Boc-protected (R)-proline is dissolved in an appropriate solvent like tetrahydrofuran (THF). A reducing agent, such as sodium borohydride in the presence of iodine, is added portion-wise at a controlled temperature (e.g., 0 °C). The reaction is then stirred at room temperature until completion. The reaction is quenched, and the product is extracted to yield (R)-Boc-prolinol.[5]

Step 2: Synthesis of (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate

This step converts the primary alcohol of (R)-Boc-prolinol into the corresponding bromide.

-

Bromination using Phosphorus Tribromide (PBr₃): (R)-Boc-prolinol is dissolved in a suitable aprotic solvent (e.g., dichloromethane) and cooled to 0 °C. Phosphorus tribromide is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed. The reaction is then carefully quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted.[6]

-

Bromination using Carbon Tetrabromide and Triphenylphosphine (Appel Reaction): To a solution of (R)-Boc-prolinol and carbon tetrabromide in an aprotic solvent like dichloromethane, triphenylphosphine is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion. The product is then purified by chromatography.[6]

The choice of brominating agent can depend on factors such as scale, desired purity, and the presence of other functional groups. The PBr₃ method is often preferred for its simplicity and the volatile nature of the byproducts. The Appel reaction is also highly effective and proceeds under mild conditions.[6] Both reactions proceed via an S_N2 mechanism, resulting in the inversion of stereochemistry at the carbon bearing the hydroxyl group. However, since the reaction is at the hydroxymethyl group and not the chiral center of the pyrrolidine ring, the stereochemistry of the ring is preserved.

Applications in Drug Discovery: A Key Intermediate in Antiviral Synthesis

The utility of (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate as a chiral building block is prominently demonstrated in the synthesis of several antiviral drugs, particularly those targeting the Hepatitis C virus (HCV).

Case Study: Synthesis of Velpatasvir and Ledipasvir

Velpatasvir and Ledipasvir are potent inhibitors of the HCV NS5A protein, a key component of the viral replication complex.[7][8][9] The synthesis of both of these complex molecules utilizes chiral pyrrolidine derivatives that can be prepared from (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate.

Caption: Role of the title compound in the synthesis of HCV inhibitors.

In the synthesis of these antiviral agents, the bromomethyl group of (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate serves as an electrophilic handle for alkylation of a nucleophilic partner, often a nitrogen atom within a heterocyclic core of the drug molecule. This key bond-forming reaction establishes the crucial stereocenter and attaches the pyrrolidine moiety to the rest of the molecular framework. The Boc protecting group is typically removed at a later stage of the synthesis to reveal the secondary amine of the pyrrolidine ring, which may be necessary for biological activity or for further functionalization.

The use of this specific (R)-enantiomer is critical for the potent antiviral activity of Velpatasvir and Ledipasvir, highlighting the importance of stereochemically pure starting materials in the synthesis of modern pharmaceuticals.[10][11]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate is not always readily available, the safety precautions for this compound can be inferred from its structure and the MSDS of related compounds such as pyrrolidine and other brominated organic molecules.[12][13][14]

Potential Hazards:

-

Skin and Eye Irritation: As with many alkyl bromides and pyrrolidine derivatives, this compound is likely to be a skin and eye irritant.[14]

-

Harmful if Swallowed or Inhaled: Ingestion and inhalation should be avoided.

-

Reactivity: The bromomethyl group is a reactive electrophile and may react with nucleophiles.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[12]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3] As recommended by suppliers, storage in a freezer under an inert atmosphere is ideal.[3]

-

Spill and Disposal: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.

Conclusion

(R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate is a commercially available and synthetically accessible chiral building block of considerable importance in the field of drug discovery and development. Its well-defined stereochemistry and versatile reactivity make it an ideal starting material for the synthesis of complex, stereochemically defined molecules. The crucial role of this compound in the synthesis of potent antiviral agents such as Velpatasvir and Ledipasvir underscores its value to the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the research and development of new medicines.

References

- Fisher Scientific.

- Sigma-Aldrich.

- Fluorochem Ltd. Safety Data Sheet for Tert-butyl (2R,4R)-4-amino-2-(methoxymethyl)

- Sigma-Aldrich.

- Lead Sciences. (R)-tert-Butyl 2-(bromomethyl)

- Google Patents.

- LookChem.

- Organic Chemistry Portal. Alcohol to Bromide - Common Conditions.

- MedKoo Biosciences. Ledipasvir Synthetic Routes.

- PubChem. Ledipasvir.

- Google Patents.

- Drugs Synthesis.

- Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r)

- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- BLD Pharm. 170491-63-1|tert-Butyl 2-(hydroxymethyl)

- Open Access Journals.

- Pharmaffiliates.

- PubChem. (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid.

- Quick Company.

- J&K Scientific LLC. Boc-L-prolinol | 69610-40-8.

- Princeton University.

- PMC - NIH.

- ChemicalBook. N-BOC-ALPHA-METHYL-L-PROLINE | 103336-06-7.

- Reddit. Doubt, pls explain : r/OrganicChemistry.

Sources

- 1. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]

- 2. Process For The Preparation Of Ledipasvir And Intermediates Thereof [quickcompany.in]

- 3. (R)-tert-Butyl 2-(bromomethyl)pyrrolidine-1-carboxylate - Lead Sciences [lead-sciences.com]

- 4. N-BOC-ALPHA-METHYL-L-PROLINE | 103336-06-7 [chemicalbook.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 7. WO2017060820A1 - Process for the preparation of velpatasvir - Google Patents [patents.google.com]

- 8. Ledipasvir | C49H54F2N8O6 | CID 67505836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. openaccessjournals.com [openaccessjournals.com]

- 10. Cas 1378391-44-6,Velpatasvir intermediate | lookchem [lookchem.com]

- 11. medkoo.com [medkoo.com]

- 12. fishersci.com [fishersci.com]

- 13. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]

- 14. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Nuclear Magnetic Resonance Spectral Data of (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

(R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its utility in the synthesis of complex nitrogen-containing scaffolds necessitates a thorough understanding of its structural and spectroscopic properties. This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data of this compound. By delving into the principles of ¹H and ¹³C NMR spectroscopy, this document aims to equip researchers with the expertise to interpret and validate the spectral features of this important synthetic intermediate. The causality behind experimental choices in NMR data acquisition and the principles of structural elucidation from spectral data are explained to ensure a robust understanding.

Introduction: The Significance of (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate

(R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate, with CAS Number 1039826-29-3, is a key chiral intermediate used in the synthesis of a variety of pharmaceutical agents.[1][2] The pyrrolidine ring is a prevalent scaffold in numerous natural products and synthetic drugs, and the presence of a reactive bromomethyl group at the C2 position, coupled with the stereochemistry at the same carbon, makes this compound a versatile precursor for introducing the pyrrolidine motif in a stereocontrolled manner. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances its solubility in organic solvents and modulates its reactivity, making it amenable to a wide range of synthetic transformations.

A definitive characterization of this molecule is paramount to ensure the integrity of the synthetic pathways it is employed in. NMR spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. This guide will, therefore, focus on a detailed exposition of the ¹H and ¹³C NMR spectra of (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate is predicted to exhibit distinct signals corresponding to the protons of the Boc group, the pyrrolidine ring, and the bromomethyl substituent. The analysis is based on established chemical shift principles and comparison with structurally related N-Boc protected pyrrolidine derivatives.[3] The spectrum is typically recorded in deuterated chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Spectral Data for (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.0 - 4.2 | Multiplet | 1H | H2 | The proton at the chiral center (C2) is expected to be deshielded due to the adjacent nitrogen and bromomethyl group. Its multiplicity will be complex due to coupling with the C3 and bromomethyl protons. |

| ~3.4 - 3.6 | Multiplet | 2H | H5 | These protons are adjacent to the nitrogen atom of the pyrrolidine ring and will appear as a multiplet. |

| ~3.3 - 3.5 | Multiplet | 2H | -CH₂Br | The methylene protons of the bromomethyl group are diastereotopic and will likely appear as a complex multiplet (AB quartet or doublet of doublets) due to coupling with the H2 proton. They are deshielded by the adjacent bromine atom. |

| ~1.8 - 2.1 | Multiplet | 4H | H3, H4 | The methylene protons of the pyrrolidine ring at positions C3 and C4 will have overlapping signals in the aliphatic region, appearing as complex multiplets. |

| 1.48 | Singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group of the Boc protector will give a sharp singlet. This signal is a characteristic feature of Boc-protected amines. |

Expert Insights into ¹H NMR Interpretation:

-

Rotamers: Due to the restricted rotation around the N-C(O) amide bond of the Boc group, it is common to observe two sets of signals for the pyrrolidine ring protons, corresponding to the syn and anti rotamers. The ratio of these rotamers can be influenced by the solvent and temperature.[4]

-

Chirality and Diastereotopicity: The chiral center at C2 renders the two protons of the bromomethyl group diastereotopic. This means they are in chemically non-equivalent environments and are expected to have different chemical shifts and couple with each other, leading to a more complex splitting pattern than a simple triplet.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each unique carbon atom in (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate will give a distinct signal.

Table 2: Predicted ¹³C NMR Spectral Data for (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~154.5 | C=O (Boc) | The carbonyl carbon of the carbamate is characteristically found in this downfield region.[3] |

| ~80.0 | -C(CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group appears in this region.[3] |

| ~58.0 - 60.0 | C2 | This carbon is attached to the nitrogen, the bromomethyl group, and is part of the five-membered ring. |

| ~46.0 - 48.0 | C5 | The carbon atom adjacent to the nitrogen. |

| ~35.0 - 37.0 | -CH₂Br | The carbon of the bromomethyl group is shifted downfield due to the electronegative bromine atom. |

| ~28.4 | -C(CH₃)₃ (Boc) | The three equivalent methyl carbons of the tert-butyl group give a strong signal.[3] |

| ~22.0 - 30.0 | C3, C4 | The remaining two methylene carbons of the pyrrolidine ring will appear in the aliphatic region. Their exact chemical shifts can be influenced by the conformation of the ring. |

Expert Insights into ¹³C NMR Interpretation:

-

Solvent Effects: The choice of NMR solvent can slightly influence the chemical shifts of the carbon atoms. Deuterated chloroform (CDCl₃) is a common choice for this type of compound due to its good solubilizing properties and relatively simple solvent signal.[5]

-

Quantitative Information: While standard ¹³C NMR is not inherently quantitative, the relative intensities of the signals can provide a qualitative idea of the number of equivalent carbons. For instance, the signal for the three methyl carbons of the Boc group will be significantly more intense than the signals for the single carbons of the pyrrolidine ring.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

4.1 Sample Preparation

-

Weighing: Accurately weigh approximately 10-20 mg of (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate.

-

Solvent Selection: Use deuterated chloroform (CDCl₃) of high purity (≥99.8 atom % D).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

-

Homogenization: Gently swirl or vortex the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

4.2 NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm.

-

Number of Scans: 1024-4096 scans, as the ¹³C nucleus is much less sensitive than ¹H.

-

Relaxation Delay (d1): 2 seconds.

-

4.3 Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Visualization of Molecular Structure and Key NMR Correlations

Visualizing the molecular structure and the relationship between its components is crucial for a comprehensive understanding of the NMR data.

Caption: Molecular structure of (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate.

Caption: Correlation of proton and carbon NMR signals to molecular fragments.

Conclusion: A Foundation for Confident Synthesis

This technical guide has provided a detailed analysis of the ¹H and ¹³C NMR spectral data for (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate. By understanding the predicted chemical shifts, multiplicities, and integration patterns, researchers can confidently identify and assess the purity of this crucial synthetic intermediate. The provided experimental protocol offers a robust framework for acquiring high-quality NMR data, ensuring the reliability of experimental results. A thorough grasp of the NMR spectroscopy of this building block is not merely an analytical exercise; it is a cornerstone for the successful and efficient development of novel therapeutics.

References

-

Lead Sciences. (R)-tert-Butyl 2-(bromomethyl)pyrrolidine-1-carboxylate. [Link]

-

PubChem. tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate. [Link]

-

Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. [Link]

-

The Royal Society of Chemistry. Facile Access to α-Aryl Substituted Pyrrolidines. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

-

ResearchGate. 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm). [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

Sources

(R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate material safety data sheet

An In-Depth Technical Guide to the Safe Handling and Application of (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate, a key chiral building block in modern medicinal chemistry. Moving beyond a standard Material Safety Data Sheet (MSDS), this guide synthesizes safety data with practical, field-proven insights into its handling, application, and chemical rationale. The aim is to empower researchers to utilize this versatile reagent safely and effectively, grounded in a thorough understanding of its properties and potential hazards.

Chemical Identity and Physicochemical Properties

(R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate is a synthetically valuable intermediate, prized for its defined stereochemistry and the reactive bromomethyl handle, which is orthogonally protected by the tert-butyloxycarbonyl (Boc) group.[1][2] This structure allows for its precise incorporation into complex molecular architectures.

Below is the chemical structure of the compound:

Caption: Chemical structure of (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate.

A summary of its key physical and chemical properties is provided below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1039826-29-3 | [3][4][5] |

| Molecular Formula | C₁₀H₁₈BrNO₂ | [3][4][5][6] |

| Molecular Weight | 264.16 g/mol | [3][4][6] |

| Appearance | Colorless to light yellow liquid or powder | [3][4] |

| Boiling Point | ~300 °C at 760 mmHg | [3][4] |

| Density | ~1.312 g/cm³ | [3][4] |

| Flash Point | ~135 °C | [3] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [4][5] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are associated with its irritant properties and potential for harm if ingested.[4] Understanding these classifications is the first step in performing a robust risk assessment for any experimental work.

| GHS Classification | Code | Description |

| Pictogram | GHS07 (Exclamation Mark) | [4] |

| Signal Word | Warning | [4] |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[7] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[7] |

| Eye Damage/Irritation | H319 | Causes serious eye irritation.[7] |

| STOT, Single Exposure | H335 | May cause respiratory irritation.[7] |

The presence of the bromomethyl group makes the compound an alkylating agent, which is the mechanistic basis for much of its observed irritancy. Alkylating agents can react with biological nucleophiles, necessitating stringent measures to prevent direct contact.

Safe Handling, Storage, and Exposure Control

A proactive approach to safety is paramount when working with research chemicals. The following protocols are designed to minimize exposure and ensure material integrity.

Engineering Controls

The primary defense against exposure is to handle the material within a properly functioning chemical fume hood.[8] This prevents the inhalation of any vapors or aerosols. The work area should be equipped with an accessible safety shower and eyewash station.[7][8]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory and serves as the final barrier between the researcher and the chemical.[8]

-

Eye Protection: Chemical safety goggles or a full-face shield are required.

-

Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact.[8][9]

-

Skin and Body Protection: A lab coat must be worn. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron and boots may be necessary.[8]

-

Respiratory Protection: If handling outside of a fume hood is unavoidable (not recommended), a government-approved respirator with an appropriate cartridge is required.[9]

Handling and Storage Protocols

Handling:

-

Before use, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture, which could hydrolyze the compound.

-

Conduct all transfers and manipulations within a chemical fume hood.

-

Avoid direct contact with skin, eyes, and clothing.[8] Do not breathe vapors or mists.[8]

-

Wash hands and face thoroughly after handling, even if gloves were worn.[8]

Storage: The stability of this reagent is critical for its efficacy in synthesis.

-

Temperature: Store in a freezer at or below -20°C to minimize degradation over time.[4][5]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and oxidation.[4][5]

-

Container: Keep the container tightly closed and upright to prevent leakage and contamination.[8]

Emergency Response Protocols

In the event of an exposure or spill, a swift and correct response is critical.

First Aid Measures

-

General Advice: In case of accident or if you feel unwell, seek medical advice immediately and show the safety data sheet to the attending physician.[8][9]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7][8]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If skin irritation persists, call a physician.[7][8]

-

In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes.[9] Remove contact lenses if present and easy to do. Continue rinsing. Assure adequate flushing by separating the eyelids with fingers. Seek immediate medical attention.[8]

-

If Swallowed: If the person is conscious, wash out their mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[7][8]

-

Specific Hazards: Combustion may produce hazardous and irritant fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.

Accidental Release Management

A systematic approach is required to safely manage a spill. The workflow below outlines the necessary steps.

Caption: Workflow for managing an accidental chemical spill.

Detailed Spill Protocol:

-

Evacuate and Secure: Evacuate non-essential personnel and ensure adequate ventilation.[9]

-

Protect Yourself: Wear the full PPE as described in Section 3.2.

-

Containment: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or dry earth). Prevent the spill from entering drains.

-

Clean-Up: Carefully sweep or scoop up the absorbed material and place it into a suitable, closed, and labeled container for chemical waste disposal.[9]

-

Decontamination: Wash the spill site thoroughly with soap and water once the material has been removed.

Stability and Reactivity

-

Reactivity: The compound is a reactive alkylating agent due to the bromomethyl group. It will react with nucleophiles.

-

Chemical Stability: It is stable under the recommended storage conditions (frozen, under inert gas).

-

Conditions to Avoid: Avoid exposure to moisture, heat, and sources of ignition.

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases, as they can promote decomposition or unwanted reactions.

Toxicological and Ecological Information

-

Toxicological Information: The primary known toxicological effects are derived from its GHS classification: harmful if swallowed and causing skin, eye, and respiratory irritation.[4][7] As an alkylating agent, it should be handled with the assumption that it may have other long-term health effects, and exposure should be minimized.

-

Ecological Information: Specific ecological data is limited. However, it is imperative to prevent its release into the environment. Do not let the product enter drains or waterways.

Utility in Medicinal Chemistry and Drug Development

(R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate is not merely a laboratory reagent; it is a crucial component in the synthesis of complex, biologically active molecules.[1] Its value stems from several key structural features:

-

Chiral Core: The pyrrolidine ring is a "privileged scaffold," a structural motif frequently found in FDA-approved drugs.[2] This compound provides that core with a fixed (R)-stereochemistry, which is often essential for specific binding to biological targets like enzymes or receptors.

-

Reactive Handle: The bromomethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution (Sₙ2) reactions. This allows medicinal chemists to covalently link the chiral pyrrolidine unit to other parts of a drug molecule.[1]

-

Orthogonal Protection: The Boc group protects the pyrrolidine nitrogen, rendering it non-nucleophilic and stable to a wide range of reaction conditions. It can be cleanly removed later in a synthetic sequence, typically under acidic conditions, to reveal the secondary amine for further functionalization.